Neoligularidine - 53092-44-7

Neoligularidine

Catalog Number: EVT-481349
CAS Number: 53092-44-7
Molecular Formula: C21H29NO7
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neoligularidine is a natural product found in Pittocaulon filare, Sorbus cuspidata, and other organisms with data available.
Source and Classification

Neoligularidine is derived from certain plant species, particularly those within the genera Senecio and Eupatorium. These plants utilize pyrrolizidine alkaloids as defense mechanisms against herbivores, which contributes to their ecological significance. The classification of neoligularidine falls under the broader category of pyrrolizidine alkaloids, which can be further divided based on their structural features and biosynthetic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of neoligularidine can be achieved through various methods, including total synthesis from simpler organic compounds or extraction from plant sources. One common approach involves the use of acyclic precursors that undergo cyclization to form the pyrrolizidine ring structure.

  1. Total Synthesis: This method typically involves multiple steps, including:
    • Formation of key intermediates through reactions such as alkylation and cyclization.
    • Use of protecting groups to facilitate selective reactions.
    • Final deprotection steps to yield neoligularidine.
  2. Extraction: This involves isolating the compound from plant material using solvents like ethanol or methanol, followed by purification techniques such as chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of neoligularidine consists of a bicyclic framework characteristic of pyrrolizidine alkaloids. The specific arrangement of atoms includes:

  • Molecular Formula: C15H19NC_{15}H_{19}N
  • Molecular Weight: Approximately 229.33 g/mol
  • Structural Features: The compound features a nitrogen atom within a five-membered ring, contributing to its biological activity.

The stereochemistry of neoligularidine is crucial for its interaction with biological systems, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Neoligularidine undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: Neoligularidine can be hydrolyzed to yield various metabolites that may exhibit different biological effects.
  2. Oxidation: The compound can be oxidized to form more reactive species, which may contribute to its toxicity.
  3. Alkylation Reactions: Neoligularidine can participate in alkylation reactions, potentially modifying its activity and interactions with cellular targets.

These reactions are essential for understanding the metabolic pathways and potential toxicological effects associated with neoligularidine.

Mechanism of Action

Process and Data

The mechanism of action of neoligularidine involves its interaction with cellular components, particularly DNA and proteins.

  • DNA Interaction: Neoligularidine can form adducts with DNA, leading to mutagenic effects that may result in carcinogenesis.
  • Protein Binding: The compound may also bind to proteins involved in cell signaling pathways, disrupting normal cellular functions.

Studies have indicated that the bioactivity of neoligularidine is significantly influenced by its structural configuration, which affects how it interacts with biological macromolecules.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neoligularidine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of organic alkaloids.

These properties are critical for understanding how neoligularidine behaves in different environments, influencing its extraction, purification, and application in research.

Applications

Scientific Uses

Neoligularidine has several applications in scientific research:

  1. Pharmacological Research: Due to its bioactive nature, it is studied for potential therapeutic uses, including anti-cancer properties.
  2. Toxicology Studies: Understanding the toxicological effects of neoligularidine helps assess risks associated with exposure to pyrrolizidine alkaloids.
  3. Biosynthesis Studies: Research on the biosynthetic pathways leading to neoligularidine provides insights into plant metabolism and secondary metabolite production.
Biosynthetic Pathways & Evolutionary Origins of Neoligularidine

Biogenetic Relationships Within Pyrrolizidine Alkaloid Clusters

Neoligularidine is a pyrrolizidine alkaloid (PA) characterized by a necine base (1,2-dehydro-pyrrolizidine) esterified with a necic acid. It co-occurs with structurally related PAs such as senkirkine, platyphylline, and trachelanthamine in Ligularia and related genera (e.g., Emilia coccinea) [9]. These alkaloids form biosynthetic clusters sharing core precursors:

  • Homospermidine: Derived from putrescine and spermidine, it serves as the universal precursor for the necine base [10].
  • Necic acids: Branched-chain carboxylic acids (e.g., trachelanthic acid) that esterify the necine base at C7 and C9 positions [9].

Liquid chromatography-ion trap mass spectrometry (LC-ITMS) analyses reveal that Ligularia species produce neoligularidine alongside senkirkine-N-oxide and platyphylline, indicating parallel biosynthetic routes for otonecine-type (e.g., senkirkine) and retronecine-type PAs (e.g., neoligularidine) within the same plant [9]. This co-occurrence suggests shared enzymatic machinery for necine base formation but divergent pathways for esterification.

Table 1: Key Pyrrolizidine Alkaloid Clusters in Neoligularidine-Producing Plants

CompoundStructural TypeCo-occurring AlkaloidsPlant Sources
NeoligularidineRetronecineSenkirkine, PlatyphyllineEmilia coccinea
TrachelanthamineRetronecineLycopsamine, IntermedineOnosma stellulatum
SenkirkineOtonecineNeosenkirkine, PlatyphyllineLigularia fischeri

Enzymatic Mechanisms in Neoligularidine Formation

The biosynthesis of neoligularidine involves three enzymatic stages:1. Necine Base Assembly:- Homospermidine synthase (HSS) catalyzes the NAD⁺-dependent condensation of putrescine and spermidine to form homospermidine [10].- A diamine oxidase (DAO) then cyclizes homospermidine into the bicyclic retronecine, requiring pyridoxal phosphate as a cofactor [3] [8].

  • Necic Acid Activation:
  • Neoligularidine’s necic acid is derived from valine/isoleucine via dehydrogenases (e.g., isovaleryl-CoA dehydrogenase) [10].
  • Adenylation domains of non-ribosomal peptide synthetase (NRPS)-like enzymes activate the acid as acyl-adenylates [5].
  • Esterification and Modifications:
  • Retronecine O-acyltransferases catalyze ester bond formation between retronecine and necic acids [9].
  • Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups, enabling structural diversification [7]. Notably, neoligularidine’s unique C12 skeleton arises from oxidative cleavage of a precursor sesquiterpenoid [7].

Table 2: Key Enzymes in Neoligularidine Biosynthesis

Enzyme ClassFunctionCofactors/SubstratesInhibitors
Homospermidine synthaseHomospermidine synthesisNAD⁺, Putrescineβ-Hydroxyethylhydrazine
Diamine oxidaseRetronecine cyclizationPyridoxal phosphateSemicarbazide
Retronecine acyltransferaseEster bond formationAcyl-CoADiethyl pyrocarbonate
Cytochrome P450Hydroxylation/cleavageO₂, NADPHKetoconazole

Comparative Biosynthesis Across Ligularia Species Lineages

Chloroplast genome analyses reveal deep divergence among Ligularia species (e.g., L. fischeri, L. hodgsonii, L. veitchiana), correlating with PA diversity [4]. Key contrasts include:

  • Otonecine vs. Retronecine Dominance: L. fischeri primarily synthesizes otonecine-type PAs (senkirkine), while L. intermedia produces retronecine-type neoligularidine [9]. This suggests lineage-specific expression of CYP450s that convert retronecine to otonecine.
  • N-Oxidation Patterns: L. jaluensis accumulates PA-N-oxides (e.g., trachelanthamine-N-oxide), whereas L. mongolica favors free bases. This reflects species-level differences in flavin-dependent monooxygenases (FMOs) [10].
  • Gene Cluster Localization: In Emilia coccinea (Asteraceae), neoligularidine biosynthesis occurs in root tissues, while Ligularia species synthesize PAs in aerial parts, indicating organ-specific pathway regulation [9].

Transcriptomic studies of Ligularia stenocephala further identify upregulated genes in glutathione metabolism and tocopherol biosynthesis, which may protect against PA-induced oxidative stress during synthesis [2].

Table 3: Pyrrolizidine Alkaloid Profiles in Major *Ligularia Species*

SpeciesDominant AlkaloidsBiosynthetic SiteUnique Modifications
Ligularia fischeriSenkirkine, NeosenkirkineLeaves/FlowersOtonecine epoxidation
Ligularia intermediaNeoligularidine, PlatyphyllineStems/RootsC7-C9 diesterification
Ligularia jaluensisTrachelanthamine-N-oxideRootsN-oxidation

Evolutionary Pressures Driving Structural Diversification

Neoligularidine’s structural innovations—particularly its C12 nor-sesquiterpenoid backbone—arise from adaptive processes:

  • Chemical Defense Against Herbivores: PAs like neoligularidine are potent feeding deterrents. Their N-oxides accumulate in vegetative tissues, reducing insect predation [10]. Ligularia species in high-herbivory zones (e.g., subtropical Asia) exhibit elevated PA diversity [4].
  • Gene Family Expansion: Phylogenomic analyses detect repeated duplication of HSS and CYP450 genes in Ligularia versus related genera. This enables functional divergence, such as neoligularidine’s truncated sesquiterpenoid moiety [7] [4].
  • Abiotic Stress Adaptation: Deep seawater transcriptomics in L. stenocephala reveal induction of alkaloid transporters (ABC-C family) under salinity stress, suggesting PAs mitigate oxidative damage [2].
  • Phylogenetic Conservation: Neoligularidine-producing species (E. coccinea, L. intermedia) cluster in distinct clades, indicating biosynthetic pathways evolved independently after genus divergence [4] [9].

Table 4: Evolutionary Traits Linked to Neoligularidine Diversification

Selective PressureEvolutionary ResponseGenetic MechanismOutcome
HerbivoryTissue-specific PA accumulationHSS promoter mutationsEnhanced leaf/root defenses
Gene duplicationNew CYP450 functionsTandem gene duplicationNor-sesquiterpenoid backbone
Environmental stressAlkaloid transporter inductionABCC gene upregulationCellular toxin sequestration

Properties

CAS Number

53092-44-7

Product Name

Neoligularidine

IUPAC Name

[(1R,4Z,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate

Molecular Formula

C21H29NO7

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6-,16-7-/t13-,17-,21+/m1/s1

InChI Key

ZOIAVVNLMDKOIV-JNNPZHNTSA-N

SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C

Isomeric SMILES

C/C=C\1/C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C

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